molecular formula C11H11NO3 B1333086 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid CAS No. 67266-14-2

2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

Cat. No. B1333086
CAS RN: 67266-14-2
M. Wt: 205.21 g/mol
InChI Key: XBPWPQBDGZFHQI-UHFFFAOYSA-N
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Description

2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is a compound with potential analgesic and anti-inflammatory activity. It can be synthesized through various methods that are industrially viable. The compound has been the subject of research due to its pharmacological properties and the interest in developing new analgesics .

Synthesis Analysis

The synthesis of 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid has been achieved through three different methods. These methods involve the use of (E)- and (Z)-isomers of 2-butenoic acid and oxiranecarboxylic acid derivatives as intermediates. Additionally, the optical resolution of the racemic mixture of this compound was successfully performed using cinchonidine as a resolution reagent, which is crucial for the production of optically active pharmaceuticals .

Molecular Structure Analysis

The molecular structure of 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid includes an isoindolinyl group, which is a common structural motif in many biologically active compounds. The presence of the propanoic acid moiety suggests that the compound could exhibit carboxylic acid-like properties, such as hydrogen bonding, which may be relevant to its biological activity .

Chemical Reactions Analysis

While the specific chemical reactions of 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid are not detailed in the provided papers, the synthesis methods suggest that it can participate in reactions typical of carboxylic acids and ketones. These may include condensation reactions, as well as reactions with amines and phosphites, as indicated by the synthesis of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid are not explicitly detailed in the provided papers. However, based on its structure, it can be inferred that the compound is likely to be solid at room temperature and may have moderate solubility in organic solvents. The presence of both a carboxylic acid and a ketone group suggests that it could exhibit acidity and may form salts with bases .

Scientific Research Applications

Understanding the Role in Semen Quality

Research indicates that uric acid, an end product of adenosine and guanosine catabolism, significantly contributes to semen quality and sperm function. Uric acid helps maintain and enhance sperm motility, viability, and morphology, primarily by neutralizing the damaging effects of oxidizing agents and enhancing specific bioactive enzymes in spermatozoa. However, higher levels of uric acid may adversely affect sperm function by reducing the activity of vital enzymes in spermatozoa. This insight underscores the complex role of uric acid in reproductive health and its potential implications for fertility treatments or assessments (Banihani, 2018).

Catalytic Synthesis of Heterocyclic Compounds

1,3-Oxazole, a heterocyclic compound, has drawn significant attention in scientific research due to its wide variety of applications in medicinal, pharmaceutical, agrochemical, and material sciences. The synthesis of novel 1,3-oxazole derivatives as building blocks has become a focal point for chemists worldwide. A systematic review encompassing 30 research articles highlighted the metal-dependent synthetic methodologies for 1,3-oxazole derivatives. This comprehensive interpretation of the literature sheds light on the challenges, reactant selection, and development of new 1,3-oxazole analogues using various metal catalysts (Shinde et al., 2022).

Therapeutic Potential in Status Epilepticus

Perampanel (PER), a noncompetitive AMPA receptor antagonist, has shown efficacy in animal models of status epilepticus (SE). A systematic review assessing the efficacy and tolerability of PER in the treatment of refractory and super-refractory SE revealed that the evidence supporting the use of PER in SE is currently weak and influenced by various confounding factors. More extensive and clinically homogeneous studies are needed to evaluate the efficacy and safety of PER, especially when administered in earlier stages of SE, at higher dosages, and at shorter intervals (Brigo et al., 2018).

Safety and Hazards

The compound is labeled as an irritant, indicating that it may cause skin and eye irritation, and may be harmful if swallowed or inhaled . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

2-(3-oxo-1H-isoindol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-7(11(14)15)12-6-8-4-2-3-5-9(8)10(12)13/h2-5,7H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPWPQBDGZFHQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377422
Record name 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

CAS RN

67266-14-2
Record name 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key intermolecular interactions observed for (2S)-3-(4-hydroxyphenyl)-2-(1-oxoisoindolin-2-yl)propanoic acid in the solid state?

A1: The crystal structure of (2S)-3-(4-hydroxyphenyl)-2-(1-oxoisoindolin-2-yl)propanoic acid reveals a network of intermolecular interactions. These include strong hydrogen bonds such as O(acid)-H...O=C(indole) and O(phenol)-H...O-H(phenol), as well as weaker interactions like C-H...O and C-H...π(arene) []. These interactions contribute significantly to the compound's packing arrangement in the crystal lattice.

Q2: How does the position of the hydroxyl group on the phenyl ring influence the intermolecular interactions in isomers of (2R/2S)‐3‐(hydroxyphenyl)‐2‐(1‐oxo‐1,3‐dihydro‐2H‐isoindol‐2‐yl)propanoic acid?

A2: Comparing the structures of (2S)-3-(4-hydroxyphenyl)-2-(1-oxoisoindolin-2-yl)propanoic acid [] and (2R/2S)‐3‐(3‐hydroxyphenyl)‐2‐(1‐oxo‐1,3‐dihydro‐2H‐isoindol‐2‐yl)propanoic acid [] highlights the impact of hydroxyl group position. While both isomers exhibit O-H...O hydrogen bonding, the meta-substituted derivative in the second study shows a distinct Csp3-H...O=C interaction with the carboxylic acid group, absent in the para-substituted isomer. This difference underscores how seemingly minor structural changes can lead to diverse intermolecular interactions and potentially impact physicochemical properties.

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